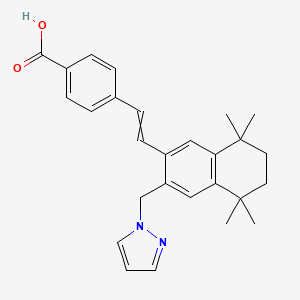![molecular formula C42H38N4O4 B12459218 N,N'-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis[2-(3,4-dimethylphenoxy)acetamide]](/img/structure/B12459218.png)
N,N'-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis[2-(3,4-dimethylphenoxy)acetamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-DIMETHYLPHENOXY)-N-[4-(6-{4-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]PHENYL}-2-PHENYLPYRIMIDIN-4-YL)PHENYL]ACETAMIDE is a complex organic compound characterized by its multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHYLPHENOXY)-N-[4-(6-{4-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]PHENYL}-2-PHENYLPYRIMIDIN-4-YL)PHENYL]ACETAMIDE typically involves multiple steps, starting from simpler aromatic compounds. The key steps include:
Formation of the Phenoxy Acetate: This involves the reaction of 3,4-dimethylphenol with chloroacetic acid in the presence of a base to form 3,4-dimethylphenoxyacetic acid.
Amidation: The phenoxyacetic acid is then converted to its corresponding amide by reacting with an amine under dehydrating conditions.
Coupling with Pyrimidine Derivative: The amide is then coupled with a pyrimidine derivative through a series of condensation reactions, often using catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental compliance. This may include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-DIMETHYLPHENOXY)-N-[4-(6-{4-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]PHENYL}-2-PHENYLPYRIMIDIN-4-YL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methyl groups on the aromatic rings can be oxidized to form carboxylic acids.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids from methyl groups.
Reduction: Formation of amines from amide groups.
Substitution: Formation of nitro or halogenated derivatives on the aromatic rings.
Scientific Research Applications
2-(3,4-DIMETHYLPHENOXY)-N-[4-(6-{4-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]PHENYL}-2-PHENYLPYRIMIDIN-4-YL)PHENYL]ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-(3,4-DIMETHYLPHENOXY)-N-[4-(6-{4-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]PHENYL}-2-PHENYLPYRIMIDIN-4-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple aromatic rings and functional groups allow it to form various non-covalent interactions, including hydrogen bonds, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-DIMETHYLPHENOXY)ACETAMIDE: A simpler analog with fewer aromatic rings and functional groups.
N-(2-(3,4-DIMETHOXYPHENYL)ETHYL)-2-METHYL-6-PHENYLTHIENO(2,3-D)PYRIMIDIN-4-AMINE: A compound with a similar pyrimidine core but different substituents.
2-(3,4-DIMETHYLPHENOXY)-N-(2,4,5-TRICHLOROPHENYL)ACETAMIDE: A compound with additional halogen substituents.
Uniqueness
2-(3,4-DIMETHYLPHENOXY)-N-[4-(6-{4-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]PHENYL}-2-PHENYLPYRIMIDIN-4-YL)PHENYL]ACETAMIDE stands out due to its complex structure, which provides a unique combination of functional groups and aromatic rings. This complexity allows for a wide range of interactions and applications, making it a versatile compound in various fields of research.
Properties
Molecular Formula |
C42H38N4O4 |
|---|---|
Molecular Weight |
662.8 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[4-[6-[4-[[2-(3,4-dimethylphenoxy)acetyl]amino]phenyl]-2-phenylpyrimidin-4-yl]phenyl]acetamide |
InChI |
InChI=1S/C42H38N4O4/c1-27-10-20-36(22-29(27)3)49-25-40(47)43-34-16-12-31(13-17-34)38-24-39(46-42(45-38)33-8-6-5-7-9-33)32-14-18-35(19-15-32)44-41(48)26-50-37-21-11-28(2)30(4)23-37/h5-24H,25-26H2,1-4H3,(H,43,47)(H,44,48) |
InChI Key |
MSHBPLUQZSHANK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=CC(=NC(=N3)C4=CC=CC=C4)C5=CC=C(C=C5)NC(=O)COC6=CC(=C(C=C6)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide](/img/structure/B12459135.png)

![N-(2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}propan-2-yl)aniline](/img/structure/B12459140.png)
![6-Amino-4-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12459143.png)
![N-{(E)-[2-(benzyloxy)phenyl]methylidene}-4-chloroaniline](/img/structure/B12459146.png)
![N-(4-{[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]amino}-3-cyano-7-ethoxyquinolin-6-yl)-3-(1-methylpyrrolidin-2-yl)prop-2-enamide; bis(butenedioic acid)](/img/structure/B12459151.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)alaninamide](/img/structure/B12459170.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)alaninamide](/img/structure/B12459174.png)


![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoate](/img/structure/B12459199.png)
![3,3-Dimethyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one](/img/structure/B12459201.png)

![3-chloro-N-(3-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)benzamide](/img/structure/B12459205.png)
